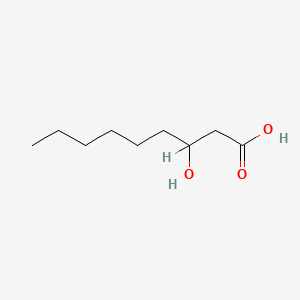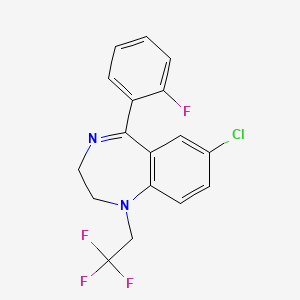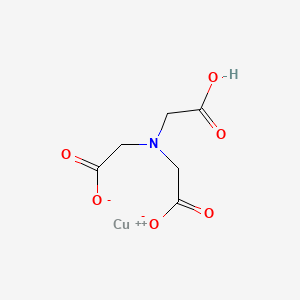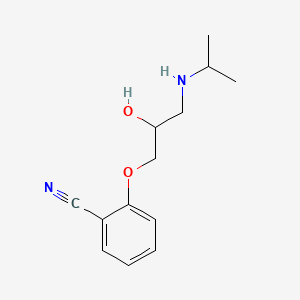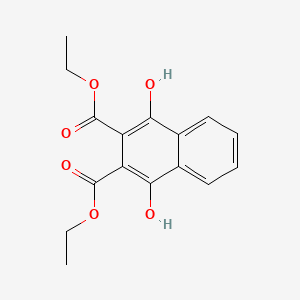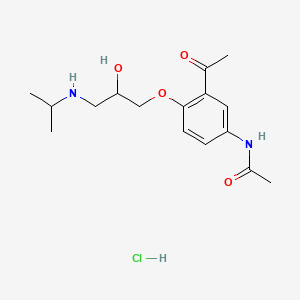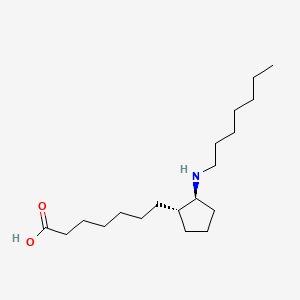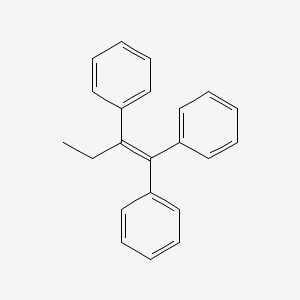
2,2,3,3-Tetramethylcyclopropanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, including those similar to 2,2,3,3-Tetramethylcyclopropanecarboxamide, often involves strategies like the Sonogashira cross-coupling followed by cyclization and hydrogenation processes. For example, a method described by de Carné-Carnavalet et al. (2013) involves a copper-free Sonogashira coupling with terminal aryl- or heteroarylalkynes, leading to a variety of substituted cyclopropanes (de Carné-Carnavalet et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including tetramethyl variants, is characterized by their highly strained cyclopropane core, which significantly influences their chemical reactivity and physical properties. The study of such molecules often utilizes computational methods to predict interactions, binding energies, and structural characteristics, as demonstrated in research on related compounds like tetracyanocyclopropane by Bauzá et al. (2016), which highlights the potential for non-covalent bonding interactions (Bauzá et al., 2016).
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, such as [3+2] cycloadditions, which are pivotal in synthesizing complex cyclic structures. Yu et al. (2013) described a direct [3+2] radical cycloaddition of methylenecyclopropanes with elemental chalcogens, showcasing the reactivity of cyclopropane rings under thermal conditions (Yu et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are crucial for its application in material science and chemical synthesis. While specific studies on this compound may be limited, related research on polyimides derived from similar structural motifs suggests excellent thermal stability and solubility in polar solvents, as reported by Matsumoto et al. (1997), which could infer some physical characteristics of the tetramethyl derivative (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity patterns and interaction with various reagents, are a focal point of research due to their unique strained ring structure. The reaction of tetracyanocyclopropanecarboxylic acid with iodides, as studied by Kayukova et al. (2005), exemplifies the reactive nature of cyclopropane carboxylic acids towards forming complex organic structures (Kayukova et al., 2005).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Halo Derivatives of TMCD : A study comparing the pharmacodynamics and pharmacokinetics of α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) and α-Cl-TMCD, halo derivatives of TMCD, in rodent epilepsy models showed promising results. These compounds were evaluated for their antiepileptic drug-induced teratogenicity, with α-F-TMCD also being assessed for antiallodynic and antinociceptive properties (Pessah et al., 2010).
Aromatic TMCD Derivatives and Anticonvulsant Activity : Research focused on designing, synthesizing, and evaluating aromatic tetramethylcyclopropanecarboxamide derivatives for anticonvulsant activities. One compound, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, emerged as a potent candidate with a significant protective index, indicating better anticonvulsant potency compared to valproic acid and zonisamide (Shimshoni et al., 2008).
Potent Anticonvulsant Derivative of Valproic Acid : Alpha-fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide was found to be significantly more potent than valproic acid in anticonvulsant tests. It showed a protective index of 20 and was nonteratogenic in mice, suggesting potential as a new potent and safe CNS drug (Pessah et al., 2009).
Antiepileptic Activity of Amide Derivatives of TMCA : Amide and urea derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) were synthesized and evaluated for anticonvulsant activity. The study identified compounds with significant potency, indicating their potential for development as novel CNS active drugs (Sobol et al., 2004).
Pharmacokinetic Analysis of TMCD Analogues : A study investigating the pharmacokinetics and antiepileptic activity of tetramethylcyclopropane analogues of valpromide highlighted the potential of these compounds as new antiepileptics. They showed good anticonvulsant profiles in animal models and stability against biotransformation (Bialer et al., 1996).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCA) is a versatile intermediate for the synthesis of a wide variety of pharmaceutically important compounds . .
Mode of Action
It’s known that tmca can be converted into various amide and amine derivatives . These derivatives could interact with their respective targets, leading to different biochemical changes.
Biochemical Pathways
Tmca and its derivatives play a crucial role in the synthesis of various pharmaceutical compounds , suggesting that they may be involved in a wide range of biochemical pathways.
Pharmacokinetics
The synthesis of tmca involves the treatment of tmca in n,n-dimethylacetamide (dmac) with thionyl chloride and stoichiometric amounts of reactant amines . This suggests that the compound’s bioavailability could be influenced by these synthesis conditions.
Result of Action
Given its role as an intermediate in the synthesis of various pharmaceutical compounds , it can be inferred that the effects of its action would vary depending on the specific derivative and its respective target.
Action Environment
The synthesis of tmca involves specific reaction conditions, such as low temperature and the use of certain reagents . These factors could potentially influence the compound’s action and stability.
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of TMCD over the current leading antiepileptic drug, valproic acid (VPA)?
A: While VPA is effective in treating various forms of epilepsy, it carries a risk of serious side effects like hepatotoxicity and teratogenicity [, , ]. TMCD and several of its derivatives have demonstrated superior anticonvulsant potency compared to VPA in animal models, while also exhibiting a significantly reduced teratogenic profile [, , , ]. This suggests that TMCD and its derivatives could potentially offer a safer and more effective treatment option for epilepsy.
Q2: How does the structure of TMCD relate to its anticonvulsant activity?
A: TMCD is a cyclic analogue of VPA []. Research suggests that incorporating a tetramethylcyclopropyl moiety into the structure, particularly in amide derivatives, significantly enhances anticonvulsant activity [, ]. Further modifications, such as the introduction of α-halo substituents, have been shown to further increase potency []. For example, α-Fluoro-2,2,3,3-tetramethylcyclopropanecarboxamide (α-F-TMCD) exhibited a 120-fold increase in potency compared to VPA in the rat subcutaneous metrazol (scMet) test [].
Q3: Has TMCD demonstrated efficacy in any specific animal models of epilepsy?
A: Yes, in addition to standard seizure tests like the maximal electroshock (MES) and scMet tests, TMCD and its derivatives have shown promising results in more specific models. For instance, α-F-TMCD effectively suppressed seizures in the 6 Hz psychomotor mouse model, the hippocampal-kindled rat model, and the pilocarpine-induced status epilepticus rat model []. These findings highlight the potential of TMCD derivatives as broad-spectrum antiepileptic agents.
Q4: Are there any derivatives of TMCD that show particular promise as drug candidates?
A4: Research highlights several promising TMCD derivatives:
- α-F-TMCD: Shows significantly increased potency compared to VPA and a favorable safety profile in preclinical studies [].
- N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide (N-methoxy-TMCD): Exhibits potent anticonvulsant activity with reduced teratogenicity compared to VPA [].
- 2,2,3,3-tetramethylcyclopropanecarbonylurea (TMC-urea): Demonstrates potent anticonvulsant activity and a wider safety margin compared to VPA [, ].
Q5: Beyond anticonvulsant activity, have any other potential therapeutic applications been explored for TMCD derivatives?
A: Research indicates that some TMCD derivatives, such as VCD and DID, may hold potential for treating neuropathic pain []. They demonstrated potent antiallodynic effects in the rat spinal nerve ligation (SNL) model, with efficacy comparable to gabapentin, a leading drug for neuropathic pain management [].
Q6: What are the next steps in the development of TMCD and its derivatives as potential therapeutics?
A6: While preclinical studies have shown promise, further research is crucial:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
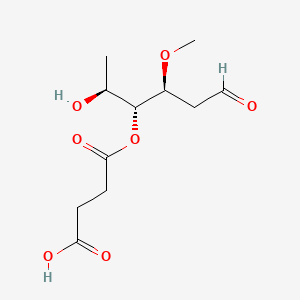
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
